

Atropine Sulfate Hydrate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Atropine sulfate hydrate*

Cat. No.: *B10800028*

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Introduction

Atropine sulfate, a competitive antagonist of muscarinic acetylcholine receptors, is a critical compound in both clinical practice and pharmacological research. Derived from the belladonna plant (*Atropa belladonna*), this tropane alkaloid has a long history of use. This technical guide provides an in-depth overview of **atropine sulfate hydrate**, focusing on its chemical and physical properties, mechanism of action, and relevant experimental protocols. The CAS Number for atropine sulfate monohydrate is 5908-99-6.^{[1][2][3][4][5]} The anhydrous form is identified by the CAS Number 55-48-1.^{[6][7]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **atropine sulfate hydrate** is essential for its application in research and development. Key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | References |
|---------------------|---|---|
| CAS Number | 5908-99-6 (Monohydrate) | [1] [2] [3] [4] [5] |
| 55-48-1 (Anhydrous) | [6] | |
| Molecular Formula | $(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4 \cdot H_2O$ | [2] |
| Molecular Weight | 694.83 g/mol | [1] [2] |
| Melting Point | 188-194 °C (with decomposition) | |
| Solubility | Water: Freely soluble | |
| Ethanol: Soluble | | |
| Glycerol: Soluble | | |
| Appearance | Colorless crystals or white crystalline powder | [2] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

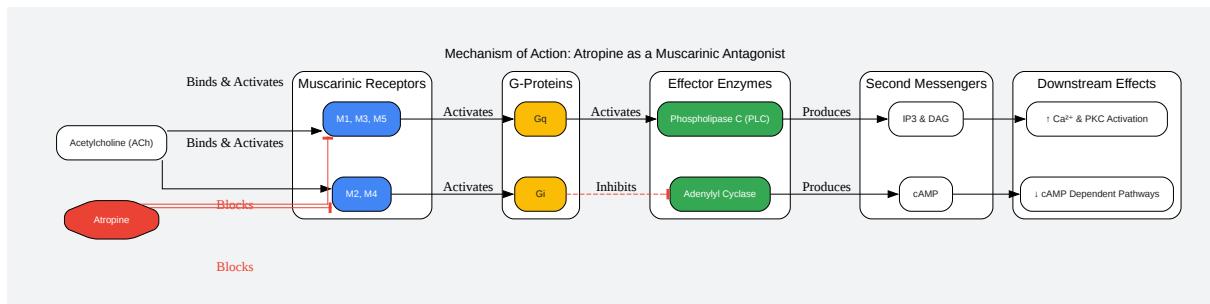
Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By binding to these receptors, atropine prevents acetylcholine (ACh) from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.

The signaling pathways affected by atropine's antagonism are dependent on the G-protein to which the specific muscarinic receptor subtype is coupled.

- M1, M3, and M5 Receptors: These receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Atropine blocks this entire cascade.
- M2 and M4 Receptors: These receptors are coupled to Gi proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. Additionally, the $\beta\gamma$ -subunits of the Gi protein can directly activate certain potassium channels, leading to hyperpolarization. Atropine's antagonism prevents these inhibitory effects.

The following diagram illustrates the signaling pathways blocked by atropine.



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Caption: Atropine competitively blocks acetylcholine at M1/M3/M5 (Gq-coupled) and M2/M4 (Gi-coupled) muscarinic receptors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of atropine sulfate in a sample. Method parameters may require optimization depending on the specific formulation and instrumentation.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 50:50 v/v). The pH of the buffer is typically kept unadjusted or slightly acidic.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 210 nm or 264 nm.
- Standard Preparation: A standard solution of atropine sulfate is prepared in the mobile phase at a known concentration.
- Sample Preparation: The sample containing atropine sulfate is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
- Analysis: The retention time and peak area of atropine sulfate in the sample are compared to the standard for quantification.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of atropine for muscarinic receptors.

Methodology:

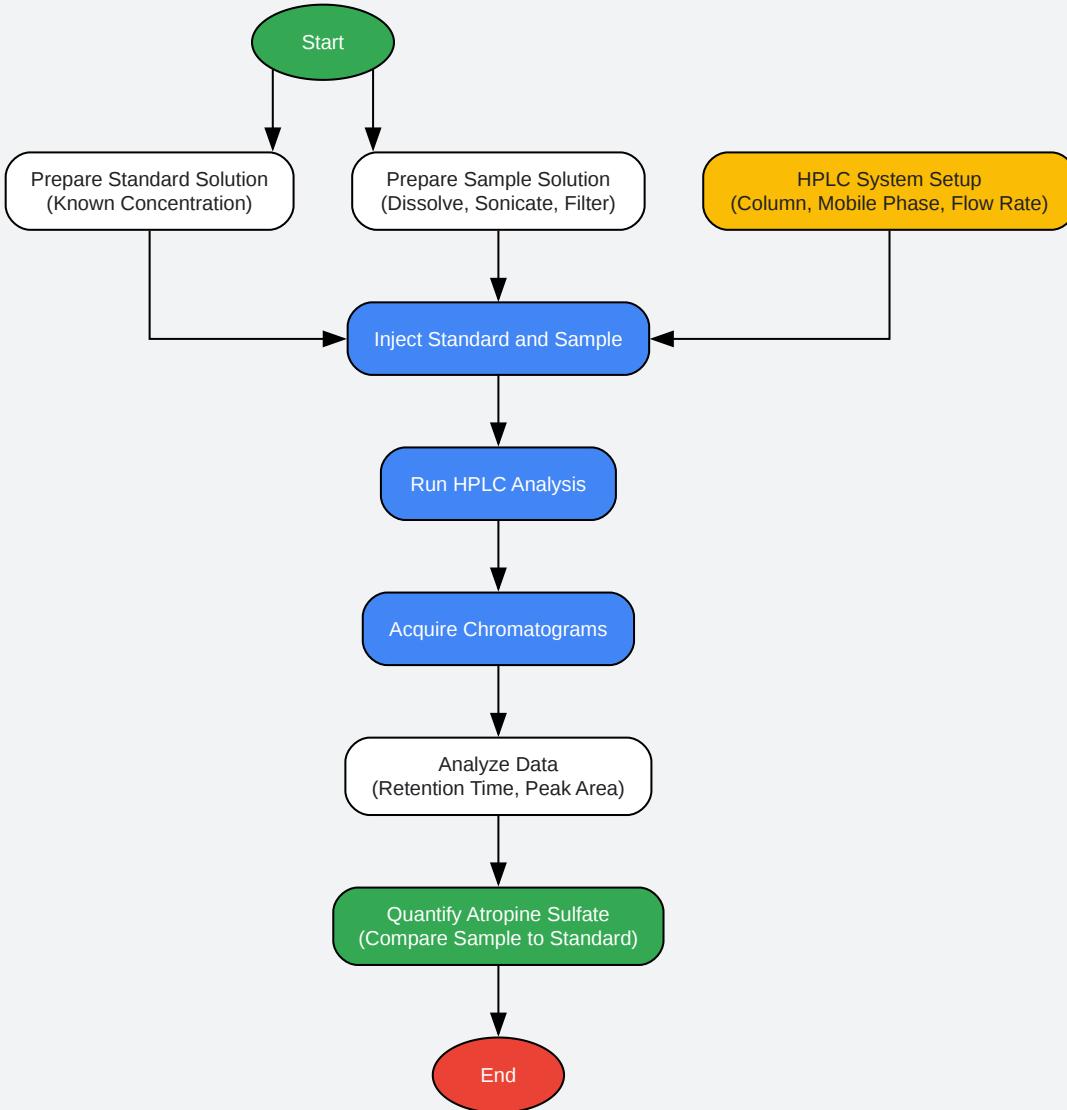
- Materials:
 - Cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M2 receptors).
 - Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
 - Unlabeled atropine sulfate for competition.
 - Assay buffer.

- 96-well plates.
- Scintillation counter.
- Procedure:
 - Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.
 - Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ($[^3\text{H}]\text{-NMS}$), and varying concentrations of unlabeled atropine sulfate.
 - Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled antagonist like atropine).
 - Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
 - Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
 - Washing: The filters are washed with cold assay buffer to remove unbound radioligand.
 - Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
 - Data Analysis: The data is analyzed to determine the concentration of atropine sulfate that inhibits 50% of the specific binding of the radioligand (IC_{50}). This value can be used to calculate the binding affinity (Ki).

Experimental Workflow Example: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of atropine sulfate using HPLC.

Workflow for HPLC Analysis of Atropine Sulfate

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Caption: A generalized workflow for the quantitative analysis of atropine sulfate using High-Performance Liquid Chromatography.

Conclusion

Atropine sulfate hydrate remains a cornerstone compound in pharmacology. Its well-defined mechanism of action as a non-selective muscarinic antagonist, coupled with its established physicochemical properties, makes it an invaluable tool for researchers. The experimental protocols detailed herein provide a foundation for the accurate quantification and characterization of atropine sulfate in various research and quality control settings. A thorough understanding of these technical aspects is paramount for its effective and reliable use in scientific investigation and drug development.

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